2-Methyldecane

Description

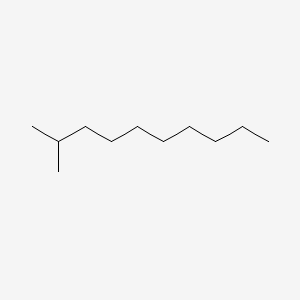

Structure

3D Structure

Properties

IUPAC Name |

2-methyldecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24/c1-4-5-6-7-8-9-10-11(2)3/h11H,4-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNPVJWYWYZMPDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2058677 | |

| Record name | 2-Methyldecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with a pungent acrid odor; [Chem Service MSDS], Liquid | |

| Record name | 2-Methyldecane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13609 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Methyldecane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039000 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

189.30 °C. @ 760.00 mm Hg | |

| Record name | 2-Methyldecane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039000 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

6975-98-0, 34464-43-2, 67167-66-2, 90622-57-4, 91572-57-5 | |

| Record name | 2-Methyldecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6975-98-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyldecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006975980 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoundecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034464432 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decane, 2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067167662 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alkanes, C9-12-iso- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090622574 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nonane, dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091572575 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-METHYLDECANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20567 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methyldecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyldecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.488 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Alkanes, C9-12-iso- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.084.022 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Methyldecane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039000 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-48.9 °C | |

| Record name | 2-Methyldecane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039000 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of 2-Methyldecane

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyldecane, a branched-chain alkane with the chemical formula C11H24, is a compound of interest in various fields of chemical research and development.[1][2][3] Its specific physical properties, resulting from its molecular structure, dictate its behavior in different chemical and physical processes. Understanding these properties is crucial for its application in areas such as solvent chemistry, fuel formulation, and as a reference standard in analytical chemistry. This guide provides a detailed overview of the key physical characteristics of this compound, supported by experimental data and methodologies for their determination.

Molecular and Chemical Identity

A foundational understanding of this compound begins with its molecular identity.

These identifiers are essential for unambiguously referencing this compound in research and regulatory documentation.

Physicochemical Properties

The physical state and behavior of this compound under various conditions are summarized by its physicochemical properties. These properties are critical for predicting its processability, solubility, and environmental fate.

| Property | Value | Units | Source(s) |

| Boiling Point | 189.2 - 189.3 °C | °C | [1][2][4] |

| Melting Point | -48.9 °C | °C | [1][2] |

| Density | 0.7331 g/cm³ at 20°C | g/cm³ | [6] |

| Refractive Index | 1.4131 at 20°C | [6] | |

| Vapor Pressure | 0.49 - 0.818 mmHg at 25°C | mmHg | [1][4] |

| Dynamic Viscosity | 0.427596 cP at 25°C | cP | [2] |

| Solubility in Water | 0.2971 mg/L at 25°C (estimated) | mg/L | [4] |

| logP (Octanol/Water Partition Coefficient) | 5.9 - 6.156 (estimated) | [1][4] |

Expert Insights: The low melting point and relatively high boiling point of this compound are characteristic of a branched alkane of its molecular weight. The branching lowers the melting point compared to its linear isomer, n-undecane, due to less efficient crystal packing. Its low water solubility and high logP value indicate its highly nonpolar, lipophilic nature, making it a suitable solvent for other nonpolar substances.

Experimental Determination of Physical Properties

The accurate determination of physical properties is paramount for the reliable application of chemical compounds. The following sections outline the standard experimental workflows for measuring key properties of this compound.

Boiling Point Determination

The boiling point is a fundamental property that informs purification methods like distillation. The atmospheric boiling point is typically determined using a distillation apparatus.

Caption: Workflow for Boiling Point Determination.

Causality: The choice of a distillation method is based on its ability to establish a stable vapor-liquid equilibrium, which is essential for an accurate boiling point measurement. The thermometer placement is critical to measure the temperature of the vapor that is in equilibrium with the boiling liquid.

Density Measurement

Density is a crucial property for mass-to-volume conversions and for understanding intermolecular forces. A pycnometer or a digital density meter provides high-precision measurements.

Caption: Workflow for Refractive Index Measurement.

Expertise & Experience: Experienced chemists emphasize the importance of precise temperature control during refractive index measurements, as this property is highly temperature-dependent. The use of a circulating water bath connected to the refractometer is standard practice for achieving high accuracy.

Spectroscopic Data

Spectroscopic data provides insight into the molecular structure of this compound.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum of this compound provides information about the different carbon environments within the molecule. [1]* Mass Spectrometry: The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight and a characteristic fragmentation pattern that can be used for its identification. [7]

Safety and Handling

This compound is classified as a flammable liquid and vapor. [8][9]It may be fatal if swallowed and enters the airways due to aspiration hazard. [9] Precautionary Measures:

-

Keep away from heat, sparks, open flames, and hot surfaces.

-

Use in a well-ventilated area.

-

Wear protective gloves, clothing, and eye/face protection. [10]* Store in a cool, well-ventilated place. [8] In case of inhalation, move the person to fresh air. [8]If ingested, do not induce vomiting and seek immediate medical attention. [8]For skin or eye contact, rinse thoroughly with water. [8]Always consult the Safety Data Sheet (SDS) before handling. [8][11]

Conclusion

The physical properties of this compound are well-characterized, making it a useful compound for various applications where a branched, nonpolar alkane is required. This guide has provided a comprehensive overview of its key physical characteristics, the experimental methodologies for their determination, and essential safety information. For researchers and professionals, a thorough understanding of these properties is fundamental to its effective and safe utilization.

References

- National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 23415, this compound.

- The Good Scents Company (n.d.). 2-methyl decane.

- Chemcasts (n.d.). Thermophysical Properties of this compound.

- Human Metabolome Database (2022). Showing metabocard for this compound (HMDB0039000).

- Angene Chemical (2021). Safety Data Sheet: this compound.

- Chemsrc (2023). This compound.

- SpectraBase (n.d.). This compound.

- Cheméo (n.d.). Chemical Properties of Decane, 2-methyl- (CAS 6975-98-0).

- National Institute of Standards and Technology (n.d.). Decane, 2-methyl-. In NIST Chemistry WebBook.

- National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 15268, 2-Methyltetradecane.

- NMPPDB (n.d.). This compound (Decane, 2-methyl-).

- National Institute of Standards and Technology (n.d.). Decane, 2-methyl-. In NIST Chemistry WebBook.

- ResearchGate (n.d.). Viscosity of this compound.

- National Institute of Standards and Technology (n.d.). Decane, 2-methyl-. In NIST Chemistry WebBook.

- National Institute of Standards and Technology (n.d.). Decane, 2-methyl-. In NIST Chemistry WebBook.

- PlantFAdb (n.d.). This compound.

- National Institute of Standards and Technology (n.d.). Decane, 2-methyl-. In NIST Chemistry WebBook.

Sources

- 1. This compound | C11H24 | CID 23415 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem-casts.com [chem-casts.com]

- 3. Decane, 2-methyl- [webbook.nist.gov]

- 4. 2-methyl decane, 6975-98-0 [thegoodscentscompany.com]

- 5. Decane, 2-methyl- (CAS 6975-98-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. This compound | 6975-98-0 [chemicalbook.com]

- 7. Decane, 2-methyl- [webbook.nist.gov]

- 8. angenechemical.com [angenechemical.com]

- 9. nmppdb.com.ng [nmppdb.com.ng]

- 10. chemicalbook.com [chemicalbook.com]

- 11. SDS of this compound, Safety Data Sheets, CAS 6975-98-0 - chemBlink [chemblink.com]

An In-depth Technical Guide to 2-Methyldecane: Structure, Properties, Synthesis, and Analysis

This guide provides a comprehensive technical overview of 2-methyldecane (C₁₁H₂₄), a branched-chain alkane. Intended for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the molecule's core characteristics, from its fundamental chemical structure to its practical applications and analytical validation. The information presented herein is synthesized from authoritative sources to ensure scientific integrity and provide actionable insights for laboratory and industrial applications.

Introduction to this compound

This compound is a saturated aliphatic hydrocarbon, an isomer of undecane, characterized by a ten-carbon chain with a methyl group at the second position.[] This branched structure imparts specific physical and chemical properties that distinguish it from its linear counterpart, n-decane, influencing its utility in various fields. It is a colorless liquid with a faint hydrocarbon odor, and it is non-polar and immiscible with water but highly soluble in organic solvents.[][2]

Primarily, this compound finds application as a non-polar solvent in chemical processing, coatings, and surface cleaning due to its ability to dissolve hydrophobic compounds.[] It is also a significant component in fuel and energy research, where its combustion characteristics are studied to model diesel and jet fuel behavior.[] Furthermore, its well-defined structure makes it a valuable reference standard in analytical chemistry, particularly in gas chromatography (GC) and mass spectrometry (MS).[] In more complex chemical processes, it serves as a crucial chemical intermediate for the synthesis of tailored hydrocarbon derivatives used in advanced lubricants and specialty fuels.[3]

Chemical Structure and Identification

The molecular identity of this compound is unequivocally defined by its structural formula and various chemical identifiers.

Caption: Chemical structure of this compound.

| Identifier | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 6975-98-0 | [4] |

| Molecular Formula | C₁₁H₂₄ | [4] |

| Molecular Weight | 156.31 g/mol | [2] |

| SMILES | CCCCCCCCC(C)C | [2] |

| InChI | InChI=1S/C11H24/c1-4-5-6-7-8-9-10-11(2)3/h11H,4-10H2,1-3H3 | [4] |

Physicochemical Properties

The physical and chemical properties of this compound are critical for its handling, application, and process design.

| Property | Value | Unit | Source |

| Appearance | Colorless liquid | - | [][2] |

| Odor | Faint hydrocarbon, pungent acrid | - | [][2][5] |

| Boiling Point | 189.3 °C (at 760 mm Hg) | °C | [2] |

| Melting Point | -48.9 | °C | [2] |

| Density | 0.752 (at 25 °C) | g/mL | [6] |

| Vapor Pressure | 0.49 | mmHg | [2] |

| Solubility | Insoluble in water; soluble in organic solvents | - | [] |

| Flash Point | 50.1 | °C | [7] |

Synthesis Protocol: Grignard Coupling

A reliable method for the synthesis of this compound is the cross-coupling reaction of a Grignard reagent with an alkyl halide, catalyzed by a nickel or copper complex. This approach is a robust and well-established method for forming carbon-carbon bonds.

Reaction Principle: The core of this synthesis is the reaction between a Grignard reagent, in this case, octylmagnesium bromide, and an isopropyl halide (e.g., 2-bromopropane), facilitated by a catalyst. The catalyst, often a Ni(II) or Cu(I) salt, enables the efficient coupling of the alkyl groups.

Caption: Workflow for the synthesis of this compound via Grignard coupling.

Step-by-Step Methodology:

-

Preparation of the Grignard Reagent (Octylmagnesium bromide):

-

All glassware must be oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).

-

In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.

-

Add a small crystal of iodine to initiate the reaction.

-

Dissolve 1-bromooctane in anhydrous tetrahydrofuran (THF) and add it to the dropping funnel.

-

Add a small portion of the 1-bromooctane solution to the magnesium turnings. The reaction should start, as indicated by heat evolution and the disappearance of the iodine color.

-

Once the reaction has initiated, add the remaining 1-bromooctane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature for an additional hour to ensure complete formation of the Grignard reagent.

-

-

Cross-Coupling Reaction:

-

Cool the freshly prepared octylmagnesium bromide solution in an ice bath.

-

In a separate flask, prepare a solution of the catalyst, for example, [1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (NiCl₂(dppp)) or a lithium tetrachlorocuprate(II) (Li₂CuCl₄) solution in THF.

-

Add the catalyst solution to the Grignard reagent.

-

Add 2-bromopropane dropwise to the reaction mixture while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

-

-

Workup and Extraction:

-

Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Combine the organic layers and wash with brine.

-

-

Purification:

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.

-

Causality of Experimental Choices: The use of an inert atmosphere is crucial as Grignard reagents are highly reactive towards oxygen and moisture. Anhydrous solvents are mandatory for the same reason. The catalytic approach is chosen for its high efficiency and selectivity in forming the C-C bond between a primary and a secondary alkyl group. The workup with ammonium chloride provides a mild acidic quench to destroy any unreacted Grignard reagent without causing unwanted side reactions.

Analytical Characterization

To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic techniques is employed.

Caption: Analytical workflow for the characterization of this compound.

Expected Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the different types of protons in the molecule. Expect complex multiplets for the methylene (-CH₂-) protons of the decane chain, a multiplet for the methine (-CH-) proton at the C2 position, and distinct signals for the two methyl (-CH₃) groups.

-

¹³C NMR: The carbon NMR will display unique signals for each carbon atom in the molecule, confirming the carbon skeleton.[2]

-

Mass Spectrometry (MS): Electron ionization mass spectrometry will show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (m/z = 156).[8] The fragmentation pattern will be characteristic of a branched alkane, with prominent peaks corresponding to the loss of alkyl fragments.[2][8]

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by strong C-H stretching vibrations in the 2850-2975 cm⁻¹ region and C-H bending vibrations around 1375-1470 cm⁻¹.[9][10] The absence of significant absorptions in other regions confirms the alkane nature of the compound.

Safety and Handling

This compound is a flammable liquid and vapor.[11] It may cause irritation and has anesthetic effects such as drowsiness, dizziness, and headache.[2][5] It may be fatal if swallowed and enters the airways.[11]

-

Handling: Handle in a well-ventilated area, wearing suitable protective clothing, gloves, and eye/face protection.[12][13] Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[12]

-

Storage: Store in a cool, well-ventilated place away from sources of ignition.[13]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.[13]

Conclusion

This guide has provided a detailed technical overview of this compound, encompassing its chemical structure, physicochemical properties, a detailed synthesis protocol, and methods for its analytical characterization. The information presented is grounded in established scientific principles and data from reputable sources, offering a solid foundation for researchers and professionals working with this versatile branched-chain alkane.

References

- Decane, 2-methyl-. NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

- This compound. PubChem.

- Chemical Properties of Decane, 2-methyl- (CAS 6975-98-0). Cheméo. [Link]

- This compound (Decane, 2-methyl-). NMPPDB. [Link]

- Decane, 2-methyl- (IR Spectrum). NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

- Decane, 2-methyl- (Mass Spectrum). NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

- Decane, 2-methyl- (Phase change data). NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

- Decane, 2-methyl-. NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

- This compound. SpectraBase. [Link]

- This compound. Chemsrc. [Link]

- This compound (C11H24). PubChemLite. [Link]

- 2-methyl decane. The Good Scents Company. [Link]

- The Role of this compound as a Chemical Intermedi

- This compound.

- File:this compound-2D-structure.svg. Wikimedia Commons. [Link]

- This compound (HMDB0039000).

- Decane, 2-methyl-. NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

- 2-Methyldodecane. PubChem.

- 2-Chloro-2-methyldecane. PubChem.

- This compound. Haz-Map. [Link]

- This compound [Vapor Phase IR]. SpectraBase. [Link]

- Safety D

- 2-Methyldecanal. PubChem.

- C7H16 infrared spectrum of 2-methylhexane. Doc Brown's Chemistry. [Link]

Sources

- 2. This compound | C11H24 | CID 23415 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Decane, 2-methyl- [webbook.nist.gov]

- 5. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 6. This compound | CAS#:68551-17-7 | Chemsrc [chemsrc.com]

- 7. 2-methyl decane, 6975-98-0 [thegoodscentscompany.com]

- 8. Decane, 2-methyl- [webbook.nist.gov]

- 9. Decane, 2-methyl- [webbook.nist.gov]

- 10. C7H16 infrared spectrum of 2-methylhexane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 2-methylhexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. nmppdb.com.ng [nmppdb.com.ng]

- 12. chemicalbook.com [chemicalbook.com]

- 13. angenechemical.com [angenechemical.com]

Section 1: Molecular Profile and Physicochemical Properties

An In-Depth Technical Guide to 2-Methyldecane (CAS 6975-98-0)

Prepared for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a branched-chain alkane with increasing relevance in specialized chemical synthesis, analytical chemistry, and materials science. Moving beyond basic data, this document elucidates the causal relationships behind its synthesis and analytical characterization, offering field-proven insights for its practical application and handling.

This compound is a saturated, acyclic hydrocarbon belonging to the branched alkane class.[1] Its structure consists of a ten-carbon (decane) chain with a methyl group substituted at the second carbon position.[2] This branching imparts distinct physical properties compared to its linear isomer, n-undecane, influencing its utility in various applications. It is a colorless liquid at room temperature with a characteristic pungent odor, is insoluble in water due to its nonpolar nature, but soluble in organic solvents.[2][3]

Chemical Identifiers

| Identifier | Value | Source |

| CAS Number | 6975-98-0 | [4][5] |

| IUPAC Name | This compound | [4][6] |

| Molecular Formula | C₁₁H₂₄ | [2][4] |

| Molecular Weight | 156.31 g/mol | [6][7] |

| InChI Key | CNPVJWYWYZMPDS-UHFFFAOYSA-N | [4][7] |

| Canonical SMILES | CCCCCCCCC(C)C | [4][6] |

| Synonyms | Isoundecane, Decane, 2-methyl- | [2][7] |

Physicochemical Data

The physical properties of this compound are critical for its application as a solvent, a component in fuel blends, or a chemical intermediate.[2][8] The data below has been compiled from various authoritative sources.

| Property | Value | Units | Source |

| Boiling Point | 189.2 | °C | [4][6] |

| Melting Point | -48.9 | °C | [4][6] |

| Density | 0.7331 (at 20°C) | g/cm³ | [9] |

| Refractive Index | 1.4131 (at 20°C) | - | [9] |

| Vapor Pressure | 0.49 | mmHg | [6] |

| Flash Point | -273.15 (Calculated) | °C | [4] |

| Autoignition Temp. | -273.15 (Calculated) | °C | [4] |

| Dynamic Viscosity | 0.4276 | cP (at 25°C) | [4] |

Section 2: Synthesis and Manufacturing Pathways

While this compound is a component of some petroleum products, targeted laboratory synthesis is essential for producing high-purity material required for use as an analytical standard or a precursor in pharmaceutical and specialty chemical development.[2][8] The choice of synthetic route is dictated by the desired purity, scale, and available starting materials.

Laboratory-Scale Synthesis: Grignard Reagent Approach

The Grignard reaction is a robust and well-established method for forming carbon-carbon bonds, making it highly suitable for the controlled synthesis of branched alkanes like this compound.[10][11] This approach offers high specificity and yield when executed correctly. The synthetic strategy involves the coupling of an alkyl halide with a Grignard reagent, typically catalyzed by a transition metal.

-

Grignard Reagent Preparation: In a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon), combine magnesium turnings with anhydrous diethyl ether. Add a solution of 2-bromopropane in anhydrous diethyl ether dropwise to initiate the formation of isopropylmagnesium bromide.

-

Coupling Reaction: In a separate flask, dissolve 1-bromooctane in anhydrous diethyl ether. Cool this solution in an ice bath.

-

Catalysis: Add a catalytic amount of a suitable coupling agent, such as a copper or nickel complex, to the 1-bromooctane solution.

-

Addition: Slowly add the prepared isopropylmagnesium bromide Grignard reagent to the cooled 1-bromooctane solution. The causality here is critical: slow addition maintains temperature control, preventing side reactions like elimination or homo-coupling.

-

Reaction and Quenching: Allow the mixture to warm to room temperature and stir for several hours. Upon completion, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Isolation: Remove the solvent via rotary evaporation. Purify the resulting crude product by fractional distillation to isolate this compound.

Biosynthesis Pathways

In biological systems, branched-chain alkanes are synthesized via pathways analogous to fatty acid synthesis (FAS).[12] The Type II FAS system utilizes specific initiator and extender molecules to introduce methyl branches. For this compound, the synthesis would likely be initiated by a branched-chain acyl-CoA (like isovaleryl-CoA, derived from leucine catabolism) followed by chain elongation. This biological route is of interest to researchers in metabolic engineering and biofuel development.

Section 3: Analytical Characterization and Quality Control

For research and development, verifying the identity and purity of this compound is paramount. A multi-technique approach ensures a comprehensive characterization, confirming the correct isomeric structure and quantifying any impurities.

Chromatographic Methods

Gas chromatography is the primary technique for analyzing volatile compounds like this compound.

GC-MS provides definitive identification through a combination of retention time and mass spectrum. The retention time is characteristic under specific column and temperature conditions, while the mass spectrum provides a molecular fingerprint based on fragmentation patterns.

-

Sample Preparation: Dilute the this compound sample in a high-purity volatile solvent (e.g., hexane or pentane) to an appropriate concentration (e.g., 100 ppm).

-

Instrumentation: Use a GC system equipped with a non-polar capillary column (e.g., DB-5ms or HP-5ms) coupled to a mass spectrometer. The choice of a non-polar column is causal; it separates compounds primarily by boiling point, which is ideal for hydrocarbons.

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Oven Program: Initial temperature 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

-

Data Analysis: Identify the this compound peak by its retention time. Confirm identity by comparing its mass spectrum to a reference library (e.g., NIST). The expected mass spectrum will show characteristic fragments for branched alkanes. Purity is assessed by integrating the peak area of this compound relative to the total ion chromatogram area.

Spectroscopic Methods

¹H and ¹³C NMR spectroscopy are used to confirm the carbon skeleton and the position of the methyl branch.

-

¹H NMR: Will show characteristic signals for the methyl groups (a doublet for the C1 methyl and a triplet for the C10 methyl), a multiplet for the methine proton at the C2 position, and overlapping multiplets for the methylene protons of the long alkyl chain.

-

¹³C NMR: Will provide distinct signals for each unique carbon atom, confirming the 11-carbon structure and the specific branching pattern.

IR spectroscopy is used to confirm the presence of C-H bonds and the absence of functional groups (like C=O or O-H), verifying that the sample is a pure alkane. The spectrum will be dominated by strong C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1465 cm⁻¹ and 1375 cm⁻¹.

Diagram: Integrated Analytical Workflow

Section 4: Applications in Research and Development

The unique properties of this compound make it valuable in several scientific and industrial domains.

-

Chemical Intermediate: Its branched structure provides a specific reactivity profile, making it a crucial building block in the synthesis of more complex molecules, including specialty lubricants, agrochemicals, and pharmaceutical precursors.[8]

-

Analytical Standard: High-purity this compound is used as a reference standard in analytical chemistry, particularly for the calibration of gas chromatography and mass spectrometry instruments to identify and quantify hydrocarbons in complex mixtures like petroleum products or environmental samples.[13]

-

Solvent: It can be used as a nonpolar, inert solvent in specific organic reactions.[2][6]

-

Natural Product & Metabolomics Research: this compound has been identified as a volatile organic compound (VOC) in various natural sources, including chickpea seeds and certain types of rice.[14][15] This makes it a molecule of interest as a potential biomarker for food consumption or in studies of plant metabolomes.[1]

Section 5: Safety, Handling, and Toxicology

Proper handling of this compound is essential to ensure laboratory safety. It is a flammable liquid and presents an aspiration hazard.[7]

GHS Hazard Classification

| Hazard Class | Code | Statement | Source |

| Flammable Liquids | H226 | Flammable liquid and vapor | [6][7] |

| Aspiration Hazard | H304 | May be fatal if swallowed and enters airways | [6][7] |

| Aquatic Hazard (Long-term) | H413 | May cause long lasting harmful effects to aquatic life | [7] |

Handling and Storage

-

Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, nitrile gloves, and a lab coat.[16] Take precautionary measures against static discharge.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[9]

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[16]

-

Skin Contact: Remove contaminated clothing. Wash skin thoroughly with soap and water.[16]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.[16]

-

Ingestion: Do NOT induce vomiting due to the high aspiration risk. Immediately call a poison center or doctor.

Toxicological Profile

The primary toxicological concerns are acute effects from inhalation, which can cause anesthetic effects like dizziness and drowsiness, and the severe risk of chemical pneumonitis if aspirated into the lungs.[3][6] Long-term toxicological properties have not been extensively investigated.[16]

References

- Oxford Academic. (n.d.). Novel Synthesis of Branched High-molecular-weight (C40+) Long-chain Alkanes. Bioscience, Biotechnology, and Biochemistry.

- Chemcasts. (n.d.). Thermophysical Properties of this compound.

- ResearchGate. (n.d.). Figure 2. Mechanics for branched-chain alkane production....

- LookChem. (n.d.). The Role of this compound as a Chemical Intermediate.

- NMPPDB. (n.d.). This compound (Decane, 2-methyl-).

- Request PDF. (n.d.). Synthesis of highly-branched alkanes for renewable gasoline.

- ScienceDirect. (2023). RIFM fragrance ingredient safety assessment, 2-methyldecanal, CAS Registry Number 19009-56-4.

- PEARL. (2014). Synthesis of H-branch alkanes.

- SpectraBase. (n.d.). This compound.

- PubChem - NIH. (n.d.). This compound | C11H24 | CID 23415.

- The Good Scents Company. (n.d.). 2-methyl decane, 6975-98-0.

- Human Metabolome Database. (2022). Showing metabocard for this compound (HMDB0039000).

- Pharmaffiliates. (n.d.). CAS No : 6975-98-0 | Product Name : this compound.

- Cheméo. (n.d.). Chemical Properties of Decane, 2-methyl- (CAS 6975-98-0).

- Haz-Map. (n.d.). This compound - Hazardous Agents.

- National Institute of Standards and Technology. (n.d.). Decane, 2-methyl- - the NIST WebBook.

- FooDB. (2020). Showing Compound this compound (FDB018491).

- MySkinRecipes. (n.d.). This compound.

- Angene Chemical. (2024). Safety Data Sheet.

- MDPI. (n.d.). Comparative Study of Key Aroma Components in Rice of Different Aroma Types Using Flavor Metabolomics.

- National Institute of Standards and Technology. (n.d.). Decane, 2-methyl-.

Sources

- 1. Showing Compound this compound (FDB018491) - FooDB [foodb.ca]

- 2. CAS 6975-98-0: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 4. chem-casts.com [chem-casts.com]

- 5. This compound | 6975-98-0 [sigmaaldrich.com]

- 6. This compound | C11H24 | CID 23415 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. nmppdb.com.ng [nmppdb.com.ng]

- 8. nbinno.com [nbinno.com]

- 9. This compound | 6975-98-0 [chemicalbook.com]

- 10. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]

- 11. pharmaffiliates.com [pharmaffiliates.com]

- 12. researchgate.net [researchgate.net]

- 13. This compound [myskinrecipes.com]

- 14. 2-methyl decane, 6975-98-0 [thegoodscentscompany.com]

- 15. mdpi.com [mdpi.com]

- 16. angenechemical.com [angenechemical.com]

The Enigmatic Molecule: A Technical Guide to the Potential Biological Roles of 2-Methyldecane in Insects

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

In the intricate tapestry of insect chemical ecology, cuticular hydrocarbons (CHCs) represent a critical interface between the organism and its environment. These molecules, primarily composed of a complex mixture of n-alkanes, alkenes, and methyl-branched alkanes, are fundamental to survival and communication.[1][2] This technical guide delves into the potential biological significance of a specific methyl-branched alkane, 2-Methyldecane. While direct experimental evidence for the role of this compound in insects is notably scarce in current scientific literature, its structural similarity to other well-characterized methyl-branched alkanes provides a robust framework for hypothesizing its functions and outlining a clear path for future research.[3] This document will synthesize our understanding of methyl-branched alkanes, presenting their established dual roles in desiccation resistance and chemical signaling.[1][4] We will provide detailed, field-proven experimental protocols for the elucidation of this compound’s biological activity, from its extraction and analysis to the intricate methodologies of electrophysiology and behavioral assays. This guide is intended to be a foundational resource, equipping researchers with the necessary theoretical background and practical methodologies to investigate the potential roles of this compound and other novel semiochemicals.

Introduction: The Significance of Methyl-Branched Alkanes in Insect Biology

Insects, as the most diverse group of animals, have evolved a sophisticated chemical language to navigate their world.[5] This communication is largely mediated by semiochemicals, which are information-carrying molecules.[6] Cuticular hydrocarbons (CHCs), which form a waxy layer on the insect's exoskeleton, are a major class of these compounds.[7] Historically viewed primarily as a barrier to prevent water loss, it is now unequivocally established that CHCs, particularly methyl-branched alkanes, are pivotal in chemical communication.[1][8]

The addition of a methyl group to a linear alkane chain, as seen in this compound, dramatically increases the potential for structural diversity and stereoisomerism. This complexity is the foundation of their utility as specific chemical signals.[9] While linear alkanes are thought to mainly contribute to the overall waterproofing properties of the cuticle, methyl-branched alkanes often serve as the key components of pheromones that mediate a wide array of behaviors including mating, aggregation, and nestmate recognition.[10][11]

The Dual Functions of Methyl-Branched Alkanes: A Framework for this compound

Based on extensive research on analogous compounds, the biological roles of this compound in insects can be postulated to fall into two primary categories: physiological regulation (desiccation resistance) and chemical communication.

Desiccation Resistance: A Structural Role

The epicuticle of an insect is coated in a lipid layer that is the primary defense against water loss.[4] The composition of this layer, rich in CHCs, is critical for survival in terrestrial environments. Methyl-branching in alkanes disrupts the orderly packing of the hydrocarbon chains, which lowers the melting point of the wax layer compared to their straight-chain counterparts.[4] This is crucial for maintaining the flexibility of the cuticle and preventing it from becoming brittle and cracking during movement.[7] Therefore, it is highly probable that this compound, as a component of an insect's CHC profile, contributes to the overall physical properties of the cuticular wax, thereby playing a role in the insect's water balance.

Chemical Communication: A Signaling Role

The structural complexity of methyl-branched alkanes makes them ideal candidates for carrying specific information.[10] Depending on the context and the species involved, this compound could function as a pheromone, allomone, or kairomone.

-

Pheromones (Intraspecific Communication): These signals are exchanged between members of the same species.[5] Methyl-branched alkanes are well-documented as sex pheromones, trail pheromones, and recognition cues in social insects.[12][13][14][15] For instance, in many ant species, specific dimethyl alkanes on the cuticle encode information about colony membership, allowing for the recognition of nestmates and the rejection of intruders.[11] It is plausible that this compound could act as a component of a pheromone blend, contributing to signals related to mating, aggregation, or social organization.

-

Allelochemicals (Interspecific Communication): These are chemical signals that act between different species.[5]

Methodologies for Elucidating the Biological Role of this compound

To move from postulation to empirical evidence, a systematic experimental approach is required. The following protocols provide a roadmap for investigating the function of this compound in a target insect species.

Chemical Analysis: Extraction and Identification of Cuticular Hydrocarbons

The first step is to determine if this compound is naturally present on the cuticle of the insect of interest.

Protocol 1: CHC Extraction and Analysis

-

Sample Collection: Collect insects of known species, sex, and developmental stage.

-

Extraction: Submerge individual or pooled insects in a non-polar solvent such as hexane for 5-10 minutes. This will dissolve the cuticular lipids without extracting internal lipids.

-

Solvent Evaporation: Carefully evaporate the solvent under a gentle stream of nitrogen to concentrate the CHC extract.

-

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS):

-

Inject the extract into a GC-MS system. The gas chromatograph will separate the individual components of the CHC mixture.

-

The mass spectrometer will fragment the molecules, producing a characteristic mass spectrum for each compound.

-

Identify this compound by comparing its retention time and mass spectrum to that of a synthetic standard.

-

-

Quantification: By comparing the peak area of this compound to that of an internal standard of known concentration, its abundance on the cuticle can be determined.

Electrophysiology: Assessing Olfactory Perception

To determine if insects can detect this compound as a volatile or contact chemical cue, electroantennography (EAG) is a powerful tool. EAG measures the summated electrical response of the antennal olfactory receptor neurons to a chemical stimulus.

Protocol 2: Electroantennography (EAG)

-

Antenna Preparation: Excise an antenna from a live, immobilized insect and mount it between two electrodes using conductive gel.

-

Stimulus Delivery: A purified air stream is continuously passed over the antenna. Puffs of air containing a known concentration of synthetic this compound are introduced into this airstream. A solvent blank is used as a control.

-

Signal Recording and Amplification: The voltage change across the antenna in response to the stimulus is amplified and recorded.

-

Data Analysis: The amplitude of the depolarization (in millivolts) is measured. A significantly greater response to this compound compared to the solvent control indicates that the insect's antenna possesses receptors that can detect this compound.

Table 1: Hypothetical Comparative Electroantennography (EAG) Responses to this compound

| Insect Species | Sex | This compound Concentration (µg/µL) | Mean EAG Response (mV) ± SE (n=10) |

| Species A (Moth) | Male | 1 | 0.8 ± 0.1 |

| Species A (Moth) | Female | 1 | 0.2 ± 0.05 |

| Species B (Ant) | Worker | 1 | 0.5 ± 0.08 |

| Control (Hexane) | - | - | 0.1 ± 0.02 |

Behavioral Assays: Determining the Biological Function

A positive EAG response indicates detection, but a behavioral assay is necessary to determine the compound's function (e.g., attractant, repellent, aphrodisiac).

Protocol 3: Y-Tube Olfactometer Bioassay

This assay is used to test for attraction or repulsion to a volatile chemical.

-

Apparatus: A Y-shaped glass tube with a constant flow of purified, humidified air through each arm.

-

Stimulus Application: A filter paper treated with a solution of this compound is placed in one arm, and a filter paper with solvent only is placed in the other arm (control).

-

Insect Introduction: A single insect is introduced at the base of the Y-tube.

-

Observation: The insect's choice of arm is recorded. The position of the treatment and control arms should be randomized between trials to avoid positional bias.

-

Data Analysis: A chi-square test can be used to determine if there is a statistically significant preference for the arm containing this compound.

Table 2: Hypothetical Y-Tube Olfactometer Bioassay Results for this compound

| Insect Species | Number of Insects Tested | % Choosing this compound | % Choosing Control | % No Choice | p-value |

| Species A (Moth) - Males | 50 | 70 | 20 | 10 | < 0.01 |

| Species C (Beetle) | 50 | 25 | 65 | 10 | < 0.05 |

Visualizing Workflows and Pathways

To conceptualize the process of investigating this compound and its potential roles, the following diagrams illustrate a generalized workflow and a hypothetical signaling pathway.

Caption: Generalized workflow for the investigation of this compound's biological role.

Sources

- 1. Chemical Ecology, Biochemistry, and Molecular Biology of Insect Hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Chemical Communication – ENT 425 – General Entomology [genent.cals.ncsu.edu]

- 6. plantprotection.pl [plantprotection.pl]

- 7. jchs-medicine.uitm.edu.my [jchs-medicine.uitm.edu.my]

- 8. researchgate.net [researchgate.net]

- 9. Genetic basis of chemical communication in eusocial insects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Identification of the Trail Pheromone of the Carpenter Ant Camponotus modoc - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. avon-pestcontrol.co.uk [avon-pestcontrol.co.uk]

- 14. iris.unitn.it [iris.unitn.it]

- 15. frontiersin.org [frontiersin.org]

A Technical Guide to 2-Methyldecane as an Insect Pheromone Component

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of 2-methyldecane, a branched-chain alkane that functions as a critical component in the chemical communication systems of various insect species. We will explore its physicochemical properties, biological roles, biosynthesis, and the methodologies required for its study and synthesis, offering a comprehensive resource for professionals in chemical ecology and related fields.

Section 1: The Chemical Language of Insects: An Introduction

Insects inhabit a world rich with chemical signals. Pheromones, chemical compounds released by an organism, act as external hormones to influence the behavior of other individuals of the same species.[1] This sophisticated form of communication governs critical life processes, including mating, aggregation, alarm signaling, and social organization.[2][3][4]

Among the vast diversity of chemical structures employed as pheromones, cuticular hydrocarbons (CHCs) are of paramount importance.[5] These lipids, primarily composed of straight-chain and methyl-branched alkanes, form the outer layer of the insect cuticle, where their primary role is to prevent desiccation.[5][6] However, these compounds have evolved secondary roles as potent chemical signals, mediating both inter- and intraspecific interactions.[5][6] this compound is one such methyl-branched hydrocarbon, a seemingly simple molecule that plays a nuanced and vital role in the chemical ecology of numerous insect species.

Section 2: Physicochemical Properties of this compound

Understanding the physical and chemical characteristics of this compound is fundamental to appreciating its function as a semiochemical. Its structure and properties dictate its volatility, stability, and interaction with olfactory receptors.

| Property | Value | Source |

| Chemical Name | This compound | [7] |

| Synonyms | Isoundecane | [8][9] |

| CAS Number | 6975-98-0 | [7][8] |

| Molecular Formula | C11H24 | [7][9] |

| Molecular Weight | 156.31 g/mol | [7] |

| Appearance | Colourless Oil | [8] |

| Boiling Point | 189.19°C | [7] |

| Melting Point | -48.84°C | [7] |

| Density | 0.7331 g/cm³ | [7] |

| Solubility | Sparingly soluble in Chloroform, Slightly in Methanol | [7] |

Rationale for Importance: The low polarity and moderate volatility, inferred from its boiling point and hydrocarbon structure, are critical for its function. These properties allow it to be released from the insect's cuticle and travel through the air to be detected by conspecifics, while still being persistent enough to function as a short-range or contact cue.

Section 3: Biological Role and Occurrence in Insects

This compound rarely acts in isolation. It is typically a component of a complex pheromone blend, where the presence and ratio of multiple compounds create a species-specific signal. Its function can vary significantly between different insect orders and even closely related species.

-

Social Insects (Hymenoptera): In many ant species, CHCs, including methyl-branched alkanes like this compound, are fundamental for nestmate recognition.[10] These chemical profiles act as a "colony odor," allowing individuals to distinguish between members of their own colony and foreign intruders.

-

Moths and Butterflies (Lepidoptera): While many lepidopteran sex pheromones are fatty acid derivatives, hydrocarbons can play a crucial role as components of the pheromone blend, often influencing close-range courtship behaviors.[11][12]

-

Beetles (Coleoptera): Certain species of beetles utilize branched alkanes in their aggregation pheromones, which signal others to a food source or suitable mating site. For instance, the Western Corn Rootworm (Diabrotica v. virgifera) uses a structurally related compound, 8-methyldecan-2-yl propanoate, as its primary sex pheromone.[13] Interestingly, the acetate ester of a similar structure, 8-methyldecan-2-yl acetate, acts as a potent inhibitor, demonstrating the high specificity of the insect's olfactory system.[13]

The chirality (the specific 3D arrangement of the atoms) of methyl-branched hydrocarbons can be critical for their biological activity.[6] The specific stereoisomer produced by an insect is often the only one that elicits a strong behavioral response, highlighting the exquisite sensitivity of their chemosensory systems.[6]

Section 4: Biosynthesis of this compound

The production of methyl-branched hydrocarbons in insects is a specialized metabolic process occurring primarily in specialized cells called oenocytes.[1][5] The pathway is an extension of fatty acid metabolism.

The core process involves several key stages:

-

Chain Initiation: The biosynthesis begins with a primer, typically propionyl-CoA (derived from amino acids like valine or isoleucine), which provides the methyl branch at an even-numbered carbon position.

-

Elongation: The fatty acid synthase (FAS) complex sequentially adds two-carbon units from malonyl-CoA to the growing acyl chain.[6]

-

Reductive Decarbonylation: The resulting long-chain fatty acid is then converted to its corresponding hydrocarbon. This crucial final step is catalyzed by a P450 enzyme system, which involves reduction of the fatty acyl-CoA to an aldehyde, followed by an oxidative decarbonylation to yield the final hydrocarbon, one carbon shorter than its fatty acid precursor.[1][5]

This process ensures the precise placement of the methyl group and the specific chain length required for the molecule's pheromonal activity.

Section 5: Methodologies for Study and Synthesis

Protocol 5.1: Extraction and Analysis of Cuticular Hydrocarbons

Rationale: To identify and quantify this compound from an insect source, a non-destructive solvent extraction followed by high-resolution gas chromatography-mass spectrometry (GC-MS) is the gold standard.[14][15] Hexane is an ideal solvent as it is non-polar, effectively dissolving the surface lipids without damaging the insect or extracting internal polar metabolites.[10][14]

Step-by-Step Methodology:

-

Sample Preparation: Immobilize insects by chilling them at -20°C for 5-10 minutes.

-

Extraction: Place a single insect (or a small group, depending on size) into a 2 mL glass vial. Add 200 µL of n-hexane.

-

Incubation: Gently agitate the vial for 5 minutes to ensure the entire cuticle is washed.

-

Isolation: Carefully remove the insect from the vial. The remaining hexane solution now contains the CHC extract.

-

Concentration: If necessary, concentrate the sample by evaporating the solvent under a gentle stream of nitrogen gas. Re-dissolve in a smaller, precise volume (e.g., 50 µL) of hexane.

-

GC-MS Analysis:

-

Inject 1 µL of the extract into a GC-MS system.

-

Column: Use a non-polar capillary column (e.g., DB-5 or HP-5) suitable for hydrocarbon separation.[14][15]

-

Oven Program: Start at a low temperature (e.g., 150°C) and ramp up to a high temperature (e.g., 320°C) at a rate of 5-10°C/min to separate compounds by boiling point.[15]

-

Identification: Identify this compound by comparing its retention time and mass spectrum to that of an authentic synthetic standard. The mass spectrum will show a characteristic fragmentation pattern for a methyl-branched alkane.

-

Protocol 5.2: Chemical Synthesis of this compound

Rationale: An authentic standard is required for unequivocal identification and for conducting bioassays. A common and reliable method for synthesizing branched alkanes is through a Grignard reaction, which forms a new carbon-carbon bond.[7][8]

Step-by-Step Methodology:

-

Grignard Reagent Formation: React 2-bromopropane with magnesium turnings in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon) to form isopropylmagnesium bromide.

-

Coupling Reaction: Slowly add 1-bromooctane to the prepared Grignard reagent. This will result in a nucleophilic substitution reaction, forming the carbon skeleton of this compound.

-

Workup: Quench the reaction by carefully adding a dilute acid (e.g., 1M HCl) to neutralize any remaining Grignard reagent and dissolve the magnesium salts.

-

Extraction: Transfer the mixture to a separatory funnel, add water, and extract the organic layer containing the product with a solvent like diethyl ether or hexane.

-

Purification: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., MgSO₄), and filter. Remove the solvent using a rotary evaporator. The crude product can be further purified by fractional distillation or column chromatography to yield pure this compound.

-

Verification: Confirm the identity and purity of the synthesized product using GC-MS and NMR spectroscopy.

Section 6: Validating Biological Activity

Identifying a compound on an insect's cuticle is not sufficient to classify it as a pheromone. Its biological activity must be demonstrated through rigorous behavioral and physiological assays.

Protocol 6.1: Electroantennography (EAG)

Rationale: EAG is a technique used to measure the electrical output from an entire insect antenna in response to an odor.[16][17] It is a powerful screening tool to determine if an insect can detect a specific compound.[18] A positive EAG response indicates that olfactory receptor neurons on the antenna are sensitive to this compound.

Step-by-Step Methodology:

-

Preparation: Excise an antenna from a chilled insect and mount it between two electrodes using conductive gel.[17] One electrode (recording) is placed at the tip, and the other (reference) at the base.[18]

-

Stimulus Delivery: A purified, humidified air stream is continuously passed over the antenna. A "puff" of air carrying a known concentration of synthetic this compound is injected into this stream for a short duration (e.g., 0.5 seconds).[19]

-

Recording: The electrodes are connected to a high-impedance amplifier.[19] The depolarization of multiple olfactory neurons generates a voltage change, which is recorded as a negative deflection (the EAG response).[17]

-

Controls: A solvent-only puff (control) and a known active compound (positive control) should be used to ensure the preparation is viable and to provide a basis for comparison.

Protocol 6.2: Y-Tube Olfactometer Bioassay

Rationale: While EAG confirms detection, a behavioral assay is needed to determine if the compound elicits a behavioral response (attraction or repulsion). The Y-tube olfactometer provides a simple choice test for a walking or flying insect.[20][21]

Step-by-Step Methodology:

-

Setup: A Y-shaped glass or plastic tube is used.[20] Two separate air streams, filtered and humidified, are passed into the two arms of the Y-tube and exit through the base.[21][22]

-

Odor Introduction: Synthetic this compound (dissolved in a solvent and applied to filter paper) is placed in the airflow of one arm (the "treatment" arm). A filter paper with only the solvent is placed in the other arm (the "control" arm).[21]

-

Insect Introduction: A single insect is released at the base of the Y-tube.[20][22]

-

Observation: The insect walks or flies upwind and chooses to enter either the treatment or control arm. A "choice" is recorded when the insect moves a set distance past the Y-junction.

-

Data Analysis: The experiment is replicated with many individuals. The number of insects choosing the treatment arm versus the control arm is analyzed using a statistical test (e.g., Chi-squared test) to determine if there is a significant preference or aversion to this compound.

Section 7: Applications and Future Directions

The study of this compound and other insect hydrocarbons has significant practical implications. Pheromones are powerful tools for environmentally friendly pest management.[23] They can be deployed in traps for monitoring pest populations or used in higher concentrations for "mating disruption," where the excess pheromone in the air makes it impossible for males to locate females, thereby crashing the population.[23]

Future research should focus on:

-

Stereochemistry: Determining the absolute configuration of naturally produced this compound and testing the activity of individual enantiomers.

-

Synergism: Investigating how this compound interacts with other components of the pheromone blend to produce the full behavioral response.

-

Molecular Biology: Using techniques like RNA interference (RNAi) to knock down genes in the biosynthetic pathway (e.g., specific P450s) to confirm their role in this compound production.[5]

By continuing to unravel the complexities of this chemical language, we can develop more sustainable and effective strategies for managing insect populations and better understand the evolutionary processes that shape these intricate communication systems.

References

- Blomquist, G. J. (2010). Biosynthesis of cuticular hydrocarbons.

- Wikipedia. (n.d.). Electroantennography. [Link]

- Journal of Entomology and Zoology Studies. (2025). Comparative gas chromatography-mass spectrometry analysis of cuticular hydrocarbons in Camponotus pennsylvanicus (Hymenoptera). [Link]

- Various Authors. (n.d.). Biosynthesis in Insects.

- Bar-Tor, A., et al. (2012). Cuticular hydrocarbons as a tool for the identification of insect species: Puparial cases from Sarcophagidae. PubMed Central. [Link]

- Martinez, D., et al. (2014). Using Insect Electroantennogram Sensors on Autonomous Robots for Olfactory Searches. Journal of Visualized Experiments. [Link]

- Ockenfels Syntech GmbH. (n.d.). ELECTROANTENNOGRAPHY. [Link]

- Microbe Investigations. (n.d.). Y-Tube Olfactometer Test. [Link]

- Cook, J. I., et al. (n.d.). Y-tube olfactometer bioassay design.

- Chromatography Today. (n.d.).

- Bernier, U. R., et al. (1998). Gas chromatography/mass spectrometry analysis of the cuticular hydrocarbons from parasitic wasps of the genus Muscidifurax. Journal of the American Society for Mass Spectrometry. [Link]

- Mori, K. (2015). Isolation and determination of absolute configurations of insect-produced methyl-branched hydrocarbons. PNAS. [Link]

- An Intermediate Supplier. (n.d.).

- University of Göttingen. (n.d.). Electroantennography (EAG). [Link]

- ScienceOpen. (2023). Cuticular Hydrocarbon Profiling by Fractionation and GC-MS in Socially Parasitic Ants. [Link]

- Oster, M., et al. (n.d.). a Y-tube olfactometer setup for behavioral assay, b volatile collection....

- Blomquist, G. J., et al. (2021). Chemical Ecology, Biochemistry, and Molecular Biology of Insect Hydrocarbons. Annual Review of Entomology. [Link]

- Pharmaffiliates. (n.d.). CAS No : 6975-98-0 | Product Name : this compound. [Link]

- Howard, R. W., & Blomquist, G. J. (1982). Chemical ecology and biochemistry of insect hydrocarbons. CABI Digital Library. [Link]

- DeGennaro, M., et al. (n.d.). Mosquito attraction bioassay using a Y-tube olfactometer.

- Padmanabhan, B., et al. (n.d.). Y-tube olfactometer used in the bioassay.

- The Good Scents Company. (n.d.). 2-methyl decane, 6975-98-0. [Link]

- Wikipedia. (n.d.). Insect pheromones. [Link]

- Butler, C. G. (1967). Insect pheromones. PubMed. [Link]

- Yew, J. Y., & Chung, H. (2015). Insect pheromones: An overview of function, form, and discovery.

- Unknown Author. (n.d.). Pheromones of Insects. [Link]

- Tóth, M., et al. (2009). 8-Methyldecan-2-yl acetate inhibits response to the pheromone in the western corn rootworm Diabrotica v. virgifera.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

- Dr. Killigan's. (2023). How insects use pheromones. [Link]

- University of Nebraska-Lincoln. (2022). Research team boosts environmentally sustainable pest control via insect pheromones. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Insect pheromones - Wikipedia [en.wikipedia.org]

- 3. Insect pheromones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academics.su.edu.krd [academics.su.edu.krd]

- 5. Chemical Ecology, Biochemistry, and Molecular Biology of Insect Hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. This compound | 6975-98-0 [chemicalbook.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. guidechem.com [guidechem.com]

- 10. scienceopen.com [scienceopen.com]

- 11. researchgate.net [researchgate.net]

- 12. cabidigitallibrary.org [cabidigitallibrary.org]

- 13. researchgate.net [researchgate.net]

- 14. entomoljournal.com [entomoljournal.com]

- 15. Cuticular hydrocarbons as a tool for the identification of insect species: Puparial cases from Sarcophagidae - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Electroantennography - Wikipedia [en.wikipedia.org]

- 17. ockenfels-syntech.com [ockenfels-syntech.com]

- 18. pheromones.alfa-chemistry.com [pheromones.alfa-chemistry.com]

- 19. Electroantennography (EAG) - Georg-August-Universität Göttingen [uni-goettingen.de]

- 20. microbe-investigations.com [microbe-investigations.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Research team boosts environmentally sustainable pest control via insect pheromones | IANR News [ianrnews.unl.edu]

An In-Depth Technical Guide to the Natural Sources of 2-Methyldecane

Abstract

This technical guide provides a comprehensive overview of the natural occurrences of 2-methyldecane, a branched-chain alkane of interest to researchers in chemical ecology, food science, and drug development. The guide details the known plant, insect, and microbial sources of this volatile organic compound. It offers in-depth, field-proven protocols for the extraction, isolation, and characterization of this compound from natural matrices, including headspace solid-phase microextraction (HS-SPME), hydrodistillation, and solvent extraction, coupled with gas chromatography-mass spectrometry (GC-MS) analysis. Furthermore, this guide elucidates the biosynthetic pathways leading to the formation of methyl-branched alkanes in both plants and insects. The content is structured to provide both foundational knowledge and practical application for scientists and professionals in relevant fields.

Introduction

This compound (C₁₁H₂₄) is a saturated branched-chain alkane that has been identified as a volatile or semi-volatile component in a variety of natural sources.[1] As a member of the broader class of methyl-branched hydrocarbons, it plays a role in the chemical communication of insects and contributes to the aroma profiles of various plants.[2][3] The study of such compounds is crucial for understanding ecological interactions, developing novel pest management strategies, and identifying potential biomarkers or flavor components in food science. This guide aims to consolidate the current knowledge on the natural sources of this compound and provide detailed methodologies for its study.

Part 1: Natural Sources of this compound

This compound has been identified in a diverse range of organisms, from plants to insects, and potentially in microorganisms. The concentration and presence of this compound can be highly variable depending on the species, environmental conditions, and developmental stage of the organism.

Plant Kingdom

Several plant species have been reported to produce this compound as a component of their essential oils or volatile emissions. These compounds often contribute to the plant's characteristic aroma and may play a role in defense against herbivores or in attracting pollinators.

-

Herbs and Spices: this compound has been reported in several aromatic herbs, including:

-

Angelica gigas (Korean Angelica): This plant is a known source of various volatile compounds, and this compound has been listed among them.[4]

-

Hypericum perforatum (St. John's Wort): The essential oil of this medicinal herb contains a complex mixture of volatiles, with some reports indicating the presence of this compound.[4][5] Notably, the volatile chemistry of Hypericum species can be highly variable.[6]

-

Artemisia capillaris (Capillary Wormwood): This species of wormwood is another documented source of this compound.[4]

-

-

Legumes and Grains:

-

Chickpea (Cicer arietinum): The headspace of chickpea seeds contains a wide array of volatile compounds, including this compound.[5][7]

-

Rice (Oryza sativa): In rice, this compound is a notable volatile compound that contributes to the starchy and cereal-like flavor profile of certain rice aroma types.[2]

-

-

Other Plants:

-

Pentaclethra macrophylla (African Oil Bean Tree): While not always a major component, this compound has been reported in the volatile profile of this plant.

-

Table 1: Documented Plant Sources of this compound

| Plant Species | Common Name | Family | Part(s) Containing this compound | Reference(s) |

| Angelica gigas | Korean Angelica | Apiaceae | Not specified | [4] |

| Hypericum perforatum | St. John's Wort | Hypericaceae | Aerial parts | [4][5] |

| Artemisia capillaris | Capillary Wormwood | Asteraceae | Aerial parts | [4] |

| Cicer arietinum | Chickpea | Fabaceae | Seed | [5][7] |

| Oryza sativa | Rice | Poaceae | Grain | [2] |

Note: Quantitative data on the concentration of this compound in these sources is limited and can be highly variable.

Insect Kingdom

Branched-chain alkanes are integral components of insect cuticular hydrocarbons (CHCs), which primarily serve to prevent desiccation.[8] Additionally, these compounds often function as semiochemicals, mediating intraspecific communication (pheromones) and interspecific interactions (kairomones).[3][9] While direct evidence for this compound as a specific pheromone is not as widespread as for other branched alkanes, its structural similarity to known insect semiochemicals suggests a potential role in chemical communication.[10] For instance, other methyl-branched alkanes like 5-methylheptadecane and 5,9-dimethylheptadecane are known sex pheromones in certain moth species.[10] The analysis of CHC profiles is a key aspect of chemical ecology, and this compound may be a component of the complex chemical signature of various insect species.

Microbial Kingdom